molecular formula C27H22O3 B11152333 6-benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

6-benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11152333
M. Wt: 394.5 g/mol
InChI Key: ZIMPQPQMGWCFDT-UHFFFAOYSA-N
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Description

6-Benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromen family This compound is characterized by its unique fused ring structure, which includes a furan ring fused to a chromen ring, along with various substituents such as benzyl, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The initial step involves the formation of the chromen ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under basic conditions.

    Substitution Reactions: The benzyl, methyl, and phenyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while methylation can be performed using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base for benzylation; methyl iodide for methylation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-benzyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern. The presence of the benzyl, methyl, and phenyl groups in particular positions on the fused ring system imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H22O3

Molecular Weight

394.5 g/mol

IUPAC Name

6-benzyl-2,5,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C27H22O3/c1-16-21-15-23-24(20-12-8-5-9-13-20)18(3)29-26(23)17(2)25(21)30-27(28)22(16)14-19-10-6-4-7-11-19/h4-13,15H,14H2,1-3H3

InChI Key

ZIMPQPQMGWCFDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC5=CC=CC=C5

Origin of Product

United States

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